1-Cyclopropyl-3-methoxybenzene CAS 54134-93-9 properties
1-Cyclopropyl-3-methoxybenzene CAS 54134-93-9 properties
Executive Summary
1-Cyclopropyl-3-methoxybenzene (CAS 54134-93-9) is a specialized aromatic ether utilized primarily as a building block in medicinal chemistry and organic synthesis. Structurally, it features a benzene core substituted with a methoxy group at the 1-position and a cyclopropyl group at the 3-position (meta-substitution).
This compound is of significant interest to drug development professionals due to the cyclopropyl group , which acts as a bioisostere for isopropyl or ethyl groups. The cyclopropyl moiety often imparts improved metabolic stability (by blocking benzylic oxidation) and alters the lipophilicity profile (LogP) compared to acyclic alkyl chains. This guide outlines the physicochemical properties, validated synthetic routes, and handling protocols for researchers integrating this intermediate into lead optimization campaigns.
Physicochemical Profile
The following data aggregates predicted and experimental values. Due to the limited public experimental data for this specific isomer, boiling point and density are estimated based on structural analogs (e.g., 3-ethylanisole and cyclopropylbenzene).
| Property | Value / Description | Source/Note |
| Chemical Name | 1-Cyclopropyl-3-methoxybenzene | IUPAC |
| Synonyms | m-Cyclopropyl anisole; 3-Cyclopropylmethoxybenzene | Common usage |
| CAS Number | 54134-93-9 | Registry |
| Molecular Formula | C₁₀H₁₂O | - |
| Molecular Weight | 148.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Observed (Analogous) |
| Boiling Point | ~215–225 °C (Predicted at 760 mmHg) | Est. from 3-ethylanisole |
| Density | ~1.01 g/mL | Predicted |
| LogP | 2.57 | Predicted [1] |
| Topological PSA | 9.23 Ų | Polar Surface Area [1] |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Lipophilic ether |
Synthetic Pathways & Manufacturing
The most robust and scalable method for synthesizing 1-cyclopropyl-3-methoxybenzene is the Suzuki-Miyaura cross-coupling reaction. This pathway is preferred over direct cyclopropanation of styrenes (Simmons-Smith) due to the ready availability of 3-bromoanisole and cyclopropylboronic acid, as well as the mild reaction conditions that tolerate various functional groups.
Primary Route: Suzuki-Miyaura Coupling
This route utilizes a palladium catalyst to couple 3-bromoanisole with cyclopropylboronic acid. The use of tricyclohexylphosphine (PCy₃) or dppf ligands is critical to facilitate the coupling of the sterically demanding and slow-reacting cyclopropylboronate species.
Reaction Scheme: 3-Bromoanisole + Cyclopropylboronic acid → [Pd(OAc)₂, PCy₃, K₃PO₄] → 1-Cyclopropyl-3-methoxybenzene
Alternative Route: Kumada Coupling
An alternative method involves the use of cyclopropylmagnesium bromide. While effective, this Grignard reagent is less functional-group tolerant than the boronic acid used in the Suzuki method and requires strictly anhydrous conditions.
Figure 1: Synthetic pathways for 1-Cyclopropyl-3-methoxybenzene. The Suzuki-Miyaura route is preferred for its robustness and functional group tolerance.
Medicinal Chemistry Applications
Bioisosterism and Potency
In drug design, the cyclopropyl group is a "privileged structure." Replacing an isopropyl or ethyl group with a cyclopropyl ring often results in:
-
Conformational Restriction: The rigid ring reduces the entropy cost of binding to a target protein.
-
Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger (higher s-character) than those in an isopropyl group, making them less susceptible to Cytochrome P450-mediated oxidation [2].
-
Lipophilicity: It maintains lipophilicity (LogP ~2.5) similar to acyclic alkyls, ensuring membrane permeability.
Mechanistic Probe (Radical Clock)
The cyclopropylcarbinyl radical is unstable and undergoes rapid ring opening. While this compound has a phenyl spacer, analogs are often used as "radical clocks" to probe reaction mechanisms in metabolic studies.
Figure 2: Impact of Cyclopropyl substitution on metabolic stability and binding affinity compared to isopropyl analogs.
Experimental Protocol: Synthesis via Suzuki Coupling
Objective: Synthesis of 1-cyclopropyl-3-methoxybenzene from 3-bromoanisole. Scale: 10 mmol (Typical Lab Scale)
Materials[4][5][6]
-
3-Bromoanisole (1.0 equiv, 1.87 g)
-
Cyclopropylboronic acid (1.3 equiv, 1.12 g)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.1 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Solvent: Toluene/Water (20:1 ratio)
Procedure
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Nitrogen or Argon.
-
Solvent Preparation: Degas Toluene and Water by sparging with Argon for 30 minutes.
-
Loading: Add 3-Bromoanisole, Cyclopropylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄ to the flask.
-
Reaction: Add the degassed Toluene/Water mixture. Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 9:1) or GC-MS.[1][2] Full conversion is typically observed within 12–18 hours.
-
Work-up:
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexanes to 95:5 Hexanes:EtOAc) to yield a colorless oil.
Characterization (Expected)[4][7][8]
-
¹H NMR (400 MHz, CDCl₃): δ 7.20 (t, 1H), 6.80 (d, 1H), 6.70 (m, 2H), 3.80 (s, 3H, -OCH₃), 1.90 (m, 1H, CH-cyclopropyl), 0.95 (m, 2H), 0.70 (m, 2H).
-
GC-MS: Parent ion m/z 148.
Handling & Safety Information
GHS Classification (Inferred from Anisole derivatives):
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Avoid breathing vapors; use in a chemical fume hood.
-
Store in a cool, dry place away from oxidizing agents.
-
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6422476, 1-(Cyclopropylmethyl)-4-methoxybenzene (Analogous Data). Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
